molecular formula C10H9ClN2O3 B12935990 1-(4-Chloro-2-hydroxyphenyl)-3-methylimidazolidine-2,4-dione CAS No. 206120-10-7

1-(4-Chloro-2-hydroxyphenyl)-3-methylimidazolidine-2,4-dione

Cat. No.: B12935990
CAS No.: 206120-10-7
M. Wt: 240.64 g/mol
InChI Key: MYJYPMRIFZXDAD-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-hydroxyphenyl)-3-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-hydroxyphenyl)-3-methylimidazolidine-2,4-dione typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with methylamine and glycine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imidazolidine ring. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-hydroxyphenyl)-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

1-(4-Chloro-2-hydroxyphenyl)-3-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-hydroxyphenyl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2-hydroxyphenyl)-3-hydroxypyrazole
  • 3-(4-Chloro-2-hydroxyphenyl)-5-methylpyrazole
  • 1-(4-Chloro-2-hydroxyphenyl)sulfonyl-3-propylurea

Uniqueness

1-(4-Chloro-2-hydroxyphenyl)-3-methylimidazolidine-2,4-dione is unique due to its specific structural features, such as the chloro-substituted hydroxyphenyl group and the imidazolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

206120-10-7

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

1-(4-chloro-2-hydroxyphenyl)-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O3/c1-12-9(15)5-13(10(12)16)7-3-2-6(11)4-8(7)14/h2-4,14H,5H2,1H3

InChI Key

MYJYPMRIFZXDAD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN(C1=O)C2=C(C=C(C=C2)Cl)O

Origin of Product

United States

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